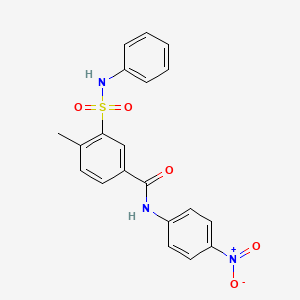![molecular formula C14H13N3O3S B5128987 4-({[(6-methyl-4-pyrimidinyl)thio]acetyl}amino)benzoic acid](/img/structure/B5128987.png)
4-({[(6-methyl-4-pyrimidinyl)thio]acetyl}amino)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-({[(6-methyl-4-pyrimidinyl)thio]acetyl}amino)benzoic acid, also known as MPABA, is a compound that has gained significant attention in the scientific community due to its potential applications in biochemical and physiological research. MPABA is a synthetic compound that belongs to the class of N-acyl derivatives of amino acids. It is a white crystalline powder that is soluble in water and organic solvents.
Mecanismo De Acción
The mechanism of action of 4-({[(6-methyl-4-pyrimidinyl)thio]acetyl}amino)benzoic acid is not fully understood, but it is thought to involve the inhibition of various enzymes and signaling pathways. 4-({[(6-methyl-4-pyrimidinyl)thio]acetyl}amino)benzoic acid has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are involved in inflammation. 4-({[(6-methyl-4-pyrimidinyl)thio]acetyl}amino)benzoic acid has also been shown to inhibit the activity of nuclear factor kappa B (NF-κB), a transcription factor involved in the regulation of immune responses and inflammation.
Biochemical and Physiological Effects:
4-({[(6-methyl-4-pyrimidinyl)thio]acetyl}amino)benzoic acid has been shown to have a wide range of biochemical and physiological effects. It has been shown to have anti-inflammatory and antioxidant properties, which may make it useful in the treatment of inflammatory diseases such as arthritis. 4-({[(6-methyl-4-pyrimidinyl)thio]acetyl}amino)benzoic acid has also been shown to have antimicrobial properties, which may make it useful in the treatment of bacterial infections.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-({[(6-methyl-4-pyrimidinyl)thio]acetyl}amino)benzoic acid in lab experiments is that it is a synthetic compound, which means that it can be easily synthesized in large quantities. 4-({[(6-methyl-4-pyrimidinyl)thio]acetyl}amino)benzoic acid is also relatively stable, which makes it easier to handle and store. However, one limitation of using 4-({[(6-methyl-4-pyrimidinyl)thio]acetyl}amino)benzoic acid in lab experiments is that its mechanism of action is not fully understood, which may make it difficult to interpret the results of experiments.
Direcciones Futuras
There are several potential future directions for research on 4-({[(6-methyl-4-pyrimidinyl)thio]acetyl}amino)benzoic acid. One area of research could be to further investigate its anti-inflammatory and antioxidant properties and its potential use in the treatment of inflammatory diseases. Another area of research could be to investigate its potential use in cancer research, particularly in combination with other anti-cancer drugs. Finally, further research could be conducted to better understand the mechanism of action of 4-({[(6-methyl-4-pyrimidinyl)thio]acetyl}amino)benzoic acid and its potential use in the development of new drugs.
Métodos De Síntesis
The synthesis of 4-({[(6-methyl-4-pyrimidinyl)thio]acetyl}amino)benzoic acid involves the reaction of 6-methyl-4-pyrimidinethiol with N-acetylanthranilic acid in the presence of a suitable activating agent. The reaction is carried out in a solvent such as acetonitrile and is followed by purification using column chromatography. The yield of the reaction is typically around 50%.
Aplicaciones Científicas De Investigación
4-({[(6-methyl-4-pyrimidinyl)thio]acetyl}amino)benzoic acid has been extensively studied for its potential applications in biochemical and physiological research. It has been shown to have a wide range of activities, including anti-inflammatory, antioxidant, and antimicrobial properties. 4-({[(6-methyl-4-pyrimidinyl)thio]acetyl}amino)benzoic acid has also been studied for its potential use in cancer research, as it has been shown to inhibit the growth of cancer cells in vitro.
Propiedades
IUPAC Name |
4-[[2-(6-methylpyrimidin-4-yl)sulfanylacetyl]amino]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O3S/c1-9-6-13(16-8-15-9)21-7-12(18)17-11-4-2-10(3-5-11)14(19)20/h2-6,8H,7H2,1H3,(H,17,18)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWALTYQFEUIJPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=N1)SCC(=O)NC2=CC=C(C=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[[2-(6-Methylpyrimidin-4-yl)sulfanylacetyl]amino]benzoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(2,8-dimethyl-4-quinolinyl)amino]benzoic acid hydrochloride](/img/structure/B5128908.png)
![3-(2-{[2-(3,4-dimethylphenoxy)ethyl]thio}-1H-benzimidazol-1-yl)propanoic acid](/img/structure/B5128922.png)

![4-chloro-3-ethoxy-N-[3-(4-morpholinyl)propyl]benzenesulfonamide](/img/structure/B5128933.png)

![4-{5-[(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]-2-furyl}benzoic acid](/img/structure/B5128951.png)

![N-{[2-(1-azepanylcarbonyl)-7-methylimidazo[1,2-a]pyridin-3-yl]methyl}-3-phenyl-1-propanamine](/img/structure/B5128974.png)
![1-methyl-3-[4-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B5128978.png)
![1-{5-[3-(1H-pyrazol-3-yl)phenyl]-2-thienyl}-1-propanone](/img/structure/B5128989.png)
![methyl 1-{[5-methyl-2-(2-methylphenyl)-1,3-oxazol-4-yl]methyl}-L-prolinate](/img/structure/B5128994.png)

![N-[4-({[(4-chlorobenzoyl)amino]carbonothioyl}amino)phenyl]-3-methylbenzamide](/img/structure/B5129006.png)
![2-methoxy-N-(2-{[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]thio}-1,3-benzothiazol-6-yl)benzamide](/img/structure/B5129012.png)